molecular formula C7H12N4 B13529618 4-Methyl-6-propyl-1,3,5-triazin-2-amine

4-Methyl-6-propyl-1,3,5-triazin-2-amine

Cat. No.: B13529618
M. Wt: 152.20 g/mol
InChI Key: RORLYORPQSEEIG-UHFFFAOYSA-N
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Description

4-Methyl-6-propyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The molecular formula of this compound is C7H12N4, and it has a molecular weight of 152.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-triazines typically involves the cyclization of appropriate precursors. For 4-Methyl-6-propyl-1,3,5-triazin-2-amine, a common method involves the reaction of guanidine derivatives with aldehydes or ketones in the presence of a base such as cesium carbonate . This reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the triazine ring.

Industrial Production Methods

Industrial production of 1,3,5-triazines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, the choice of solvents and reaction conditions can be optimized to minimize by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-propyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .

Mechanism of Action

The mechanism of action of 4-Methyl-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, triazine derivatives can inhibit enzymes or interfere with cellular processes. For example, some triazines act as inhibitors of dihydrofolate reductase, an enzyme involved in DNA synthesis . This inhibition can lead to the disruption of cell division and growth, making triazines effective as anticancer agents.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

4-methyl-6-propyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H12N4/c1-3-4-6-9-5(2)10-7(8)11-6/h3-4H2,1-2H3,(H2,8,9,10,11)

InChI Key

RORLYORPQSEEIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)C)N

Origin of Product

United States

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